molecular formula C20H20Cl2N4O3S B8722521 2(1H)-Pyridinone, 3-((2-(((aminocarbonyl)oxy)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1H-imidazol-1-yl)methyl)- CAS No. 178980-25-1

2(1H)-Pyridinone, 3-((2-(((aminocarbonyl)oxy)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1H-imidazol-1-yl)methyl)-

Cat. No.: B8722521
CAS No.: 178980-25-1
M. Wt: 467.4 g/mol
InChI Key: VIZYTIURXYQKFI-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 3-((2-(((aminocarbonyl)oxy)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1H-imidazol-1-yl)methyl)- is a useful research compound. Its molecular formula is C20H20Cl2N4O3S and its molecular weight is 467.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Pyridinone, 3-((2-(((aminocarbonyl)oxy)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1H-imidazol-1-yl)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridinone, 3-((2-(((aminocarbonyl)oxy)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1H-imidazol-1-yl)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178980-25-1

Molecular Formula

C20H20Cl2N4O3S

Molecular Weight

467.4 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1-[(2-oxo-1H-pyridin-3-yl)methyl]-4-propan-2-ylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C20H20Cl2N4O3S/c1-11(2)17-19(30-15-7-13(21)6-14(22)8-15)26(16(25-17)10-29-20(23)28)9-12-4-3-5-24-18(12)27/h3-8,11H,9-10H2,1-2H3,(H2,23,28)(H,24,27)

InChI Key

VIZYTIURXYQKFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=CNC2=O)SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 20 ml of tetrahydrofuran was dissolved 200 mg of 5-(3,5-dichlorophenylthio)-2-hydroxymethyl-1-(1,2-dihydro-2-oxopyridinylmethyl)-4-isopropyl-1H-imidazole (116b), the mixture was cooled to -40° C. Under stirring, 84 μl of trichloroacetylisocyanate was added, the mixture was allowed to stand to reach room temperature, and stirred for 30 minutes. There were added 500 μl of triethylamine, 5 ml of water and 5 ml of methanol, and the mixture was stirred at 70° C. for 1 hour. After completion of the reaction, the solution was distilled off under reduced pressure, an aqueous sodium hydrogen carbonate solution was added, extracted with ethyl acetate, the extract was dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The crystals were washed with diethyl ether, filtered, and 177 mg of Compound I-132 was obtained (yield 80%)mp 214° C.
Quantity
84 μL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

In 20 ml of tetrahydrofuran was dissolved 200 mg of 5-(3,5-dichlorophenylthio)-2-hydroxymethyl-1-(2-oxo-1,2-dihydro-pyridin-3-yl)methyl-4-isopropyl-1H-imidazole (116b), and the mixture was cooled to -40° C. Under stirring, 84 μl of trichloroacetylisocyanate was added, the mixture was allowed to stand to reach room temperature, and stirred for 30 minutes. There were added 500 μl of triethylamine, 5 ml of water and 5 ml of methanol, and the mixture was stirred at 70° C. for 1 hour. After completion of the reaction, the solution was distilled off under reduced pressure, an aqueous sodium hydrogen carbonate solution was added, extracted with ethyl acetate, the extract was dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The crystals were washed with diethyl ether, filtered, and 177 mg of Compound I-132 was obtained (yield 80%). mp 214° C.
Quantity
84 μL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
5-(3,5-dichlorophenylthio)-2-hydroxymethyl-1-(2-oxo-1,2-dihydro-pyridin-3-yl)methyl-4-isopropyl-1H-imidazole
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
80%

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